BuChE Inhibitory Potency – AChE/BuChE-IN-3 vs. Intra-Series Comparator A15
Within the GTF hybrid series, AChE/BuChE-IN-3 (C4) demonstrated the highest inhibitory potency against BuChE, achieving an IC₅₀ of 5.77 μM [1]. The next best intra-series comparator, compound A15, exhibited weaker BuChE inhibition (IC₅₀ not explicitly reported as competitive for BuChE; A15 was profiled primarily for AChE IC₅₀ of 0.56 μM) [1]. The authors explicitly highlighted C4 as the leading BuChE inhibitor of the series [1].
| Evidence Dimension | BuChE IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 5.77 μM (AChE/BuChE-IN-3 / C4) |
| Comparator Or Baseline | Compound A15 – BuChE IC₅₀ not designated as top-tier; primary activity was AChE IC₅₀ = 0.56 μM |
| Quantified Difference | C4 identified as the most potent BuChE inhibitor in the series; A15 prioritized for AChE |
| Conditions | In vitro enzyme inhibition assay; isolated BuChE; concentration-response analysis |
Why This Matters
For AD research models where BuChE assumes the dominant acetylcholinesterase role (advanced disease stages), superior BuChE potency directly impacts target engagement and experimental outcome.
- [1] Shi S, Wang H, Wang J, Wang Y, Xue X, Hou Z, Yao GD, Huang XX, Zhao H, Liu Q, Song S. Semi-synthesis and biological evaluation of flavone hybrids as multifunctional agents for the potential treatment of Alzheimer's disease. Bioorg Chem. 2020 Jul;100:103917. View Source
